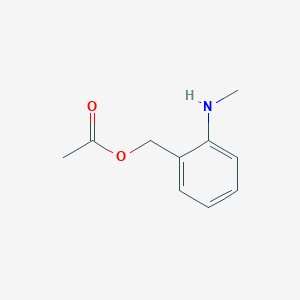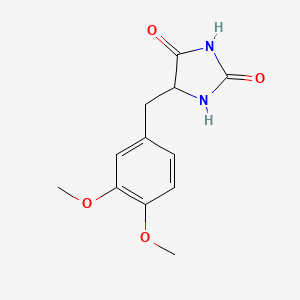
(3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a benzofuran ring fused with a phosphonium group, making it a unique entity in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide typically involves the reaction of 3-oxo-1,3-dihydro-2-benzofuran-1-yl with triphenylphosphine in the presence of a brominating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to yield simpler phosphonium derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or ethanol under ambient or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for creating novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Researchers are investigating its role in targeting specific cellular pathways, which could lead to new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in chemical manufacturing processes. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the formation of stable complexes with these targets, modulating their activity and leading to specific biological effects. The benzofuran ring may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid
- (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonic acid
- (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetate
Uniqueness
Compared to these similar compounds, (3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide stands out due to its phosphonium group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical reagents.
Eigenschaften
Molekularformel |
C26H20BrO2P |
|---|---|
Molekulargewicht |
475.3 g/mol |
IUPAC-Name |
(3-oxo-1H-2-benzofuran-1-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H20O2P.BrH/c27-25-23-18-10-11-19-24(23)26(28-25)29(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-19,26H;1H/q+1;/p-1 |
InChI-Schlüssel |
FMQQOMXEFURVKJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C(=O)O2)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethyl-[1,8]naphthyridin-4-ol](/img/structure/B8543366.png)
![2-Chloro-4-morpholinopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B8543375.png)
![3H-Pyrazolo[4,3-C]pyridin-3-one](/img/structure/B8543380.png)


![1,4-Diazoniabicyclo[2.2.2]octane](/img/structure/B8543419.png)



![methyl 4-chloro-6-oxo-7,8-dihydropyrido[3,4-b]pyrrolizine-7-carboxylate](/img/structure/B8543445.png)




